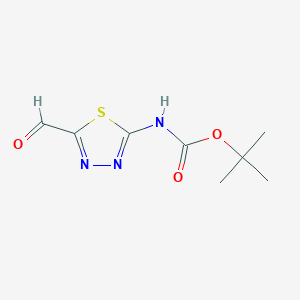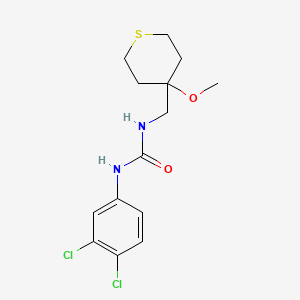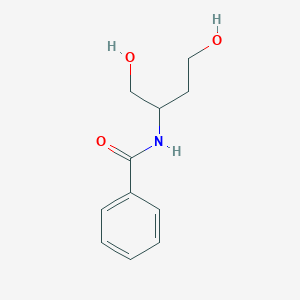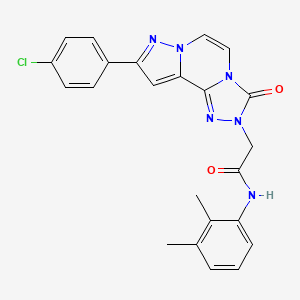![molecular formula C19H24N2O3 B2905633 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone CAS No. 890604-82-7](/img/structure/B2905633.png)
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone , also known by its chemical structure, is a synthetic organic compound. Its molecular formula is C₁₁H₁₂O , and its molecular weight is approximately 160.21 g/mol . The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Molecular Structure Analysis
The molecular structure of 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone consists of an indene ring, a pyrazole ring, and an acetyl group. The indene moiety contributes to its aromatic character, while the pyrazole ring imparts additional reactivity. The hydroxypropyl and dimethyl substituents enhance its solubility and stability .
Scientific Research Applications
Sensor Development
- A study described the synthesis of a Schiff base from antipyrine derivatives, demonstrating its application as a colorimetric sensor for Fe(III) ions and a "turn-on" fluorescent sensor for Al(III) ions. The recognition by the Schiff base of Fe(III) ions resulted in a distinct purple coloration visible to the naked eye, while interaction with Al(III) ions caused blue fluorescent emission, highlighting its potential in metal ion sensing applications (P. P. Soufeena & K. Aravindakshan, 2019).
Synthesis and Biological Activity
- Microwave-assisted synthesis of biologically active chalcone derivatives was explored, demonstrating the efficiency of microwave energy in synthesizing pyrazole derivatives with potential antimicrobial activities against various bacterial strains, including Escherichia coli and Salmonella typhimurium (S. R. Katade et al., 2008).
- Another study focused on the synthesis and evaluation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. One compound exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogen, at certain dosages, suggesting potential agricultural applications (Yuanyuan Liu et al., 2012).
Antimicrobial and Antifungal Properties
- A series of heterocyclic compounds bearing benzimidazole and pyrazoline motifs were synthesized and tested for antimicrobial activity against a variety of bacterial and fungal strains. Certain compounds showed significant activity, indicating their potential as antimicrobial agents (N. Desai, D. Pandya, & D. Vaja, 2017).
- Research into the synthesis, characterization, and antimicrobial activity of novel 3,4-disubstituted pyrazole derivatives revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This study suggests these derivatives could be promising leads for the development of new antimicrobial agents (GANESH AKULA et al., 2019).
properties
IUPAC Name |
1-[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-19(14(3)22)13(2)21(20-12)10-17(23)11-24-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,23H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKHNANKUHZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2905553.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)
![2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2905556.png)
![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)





![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2905570.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)
